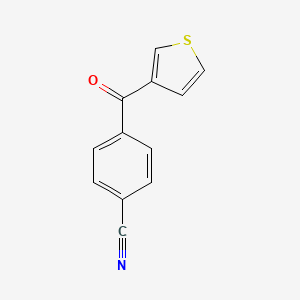

3-(4-Cyanobenzoyl)thiophene

Vue d'ensemble

Description

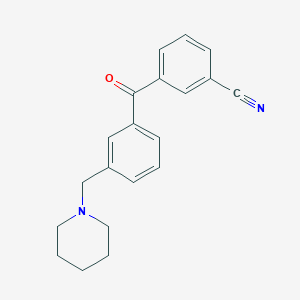

3-(4-Cyanobenzoyl)thiophene is a chemical compound with the molecular formula C12H7NOS . It has a molecular weight of 213.26 .

Synthesis Analysis

There are several methods for the synthesis of thiophene derivatives, one of which involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis

The molecular structure of 3-(4-Cyanobenzoyl)thiophene consists of a thiophene ring attached to a benzoyl group with a cyano group at the para position .Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation

3-(4-Cyanobenzoyl)thiophene derivatives have been explored for their potential in cancer treatment. A study involved synthesizing various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, starting from a similar compound, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. These compounds showed high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as antitumor agents (Shams et al., 2010).

Synthesis of Functionalized Benzo[b]thiophenes

Another application is in the synthesis of functionalized benzo[b]thiophenes, which are important in pharmaceutical research. For instance, 2-arylbenzo[b]thiophenes have been synthesized using aromatic nucleophilic substitution reactions and Heck-type coupling, starting from the benzo[b]thiophene core. These methods provided derivatives with heteroatoms at the 3-positions, which can be crucial in developing new drugs (David et al., 2005).

Reaction Mechanisms and Synthesis of Derivatives

The reaction mechanisms involving thiophene derivatives have been extensively studied. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines has been examined, leading to the synthesis of N-substituted derivatives, which are useful for further chemical transformations (Guerrera et al., 1995).

Synthesis of Coumarin, Pyridine, and Thiazole Derivatives

The reactivity of thiophene derivatives has also been leveraged to synthesize azoles, azines, and their fused derivatives, which are significant in medicinal chemistry. Such syntheses often involve reactions with diethyl malonate or ethyl acetoacetate, leading to compounds of pharmaceutical interest (Mohareb et al., 2001).

Development of Antitubulin Agents

The synthesis of a library of functionalized 3-(α-styryl)-benzo[b]thiophenes has been reported, where these compounds demonstrated significant antiproliferative properties, particularly against certain cancer cell lines. This showcases the potential of thiophene derivatives as antitubulin agents, which can be important in cancer therapy (Tréguier et al., 2014).

Fluorescent Nitrobenzoyl Polythiophenes

Thiophene derivatives have been synthesized and characterized for their fluorescent properties. These compounds have applications in the development of sensors and optoelectronic devices. The study of their spectroscopic and electrochemical properties is crucial for their application in these fields (Coelho et al., 2015).

Antimicrobial Activities

3-Halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial activities. This research is critical in the context of rising antimicrobial resistance and the search for new antibiotics (Masih et al., 2021).

Orientations Futures

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are used in pharmaceuticals, functional materials, organic chemistry, and natural products . Therefore, the study and development of thiophene derivatives, including 3-(4-Cyanobenzoyl)thiophene, is a promising area for future research .

Propriétés

IUPAC Name |

4-(thiophene-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMYSGYWUPHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641829 | |

| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanobenzoyl)thiophene | |

CAS RN |

42296-08-2 | |

| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

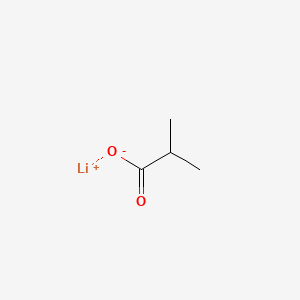

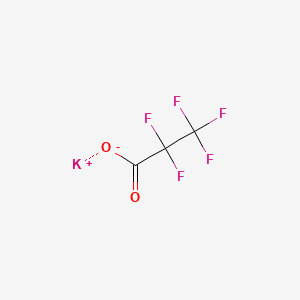

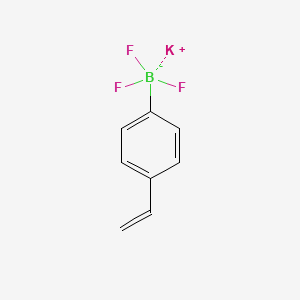

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

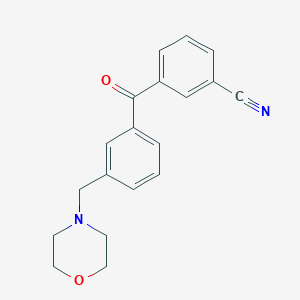

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)